molecular formula C12H18OS B1581488 2-Octanoylthiophene CAS No. 30711-41-2

2-Octanoylthiophene

Cat. No.: B1581488
CAS No.: 30711-41-2
M. Wt: 210.34 g/mol
InChI Key: QRJZCQOLJVIBDE-UHFFFAOYSA-N
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Description

2-Octanoylthiophene is an organic compound with the molecular formula C₁₂H₁₈OS. It is a thiophene derivative, characterized by the presence of an octanoyl group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octanoylthiophene typically involves the acylation of thiophene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Thiophene+Octanoyl ChlorideAlCl3This compound\text{Thiophene} + \text{Octanoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Thiophene+Octanoyl ChlorideAlCl3​​this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Octanoylthiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Friedel-Crafts acylation conditions with aluminum chloride as a catalyst.

Major Products:

Scientific Research Applications

2-Octanoylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octanoylthiophene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes .

Comparison with Similar Compounds

  • 2-Acetylthiophene
  • 2-Butanoylthiophene
  • 2-Hexanoylthiophene

Comparison: 2-Octanoylthiophene is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity. Compared to shorter-chain analogs, it may exhibit different physical properties and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-thiophen-2-yloctan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12/h7,9-10H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJZCQOLJVIBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184738
Record name 2-n-Octanoylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30711-41-2
Record name 2-n-Octanoylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030711412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-n-Octanoylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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